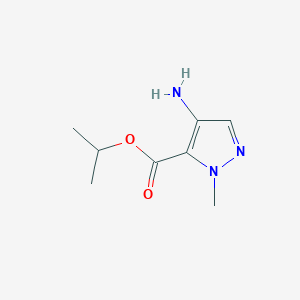

Isopropyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

propan-2-yl 4-amino-2-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)13-8(12)7-6(9)4-10-11(7)3/h4-5H,9H2,1-3H3 |

InChI Key |

UXDSDFSUBKMTDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=NN1C)N |

Origin of Product |

United States |

Preparation Methods

Magnesium-Organic Base Deprotonation and Carbonylation

This method, described in patent CN103958496A, involves a two-step process:

- Deprotonation : A pyrazole precursor (e.g., 1-methyl-1H-pyrazole derivative) is treated with a magnesium-organic base (e.g., Grignard reagent) to generate a reactive intermediate.

- Carbonylation : The intermediate is carboxylated using carbon dioxide (CO₂) or equivalents under reflux, forming the carboxylate. Subsequent esterification with isopropyl alcohol yields the target ester.

- Temperature: 70–90°C for deprotonation.

- Catalysts: H₂SO₄ or TsOH for esterification.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane).

- High scalability for industrial production.

- Avoids hazardous organolithium reagents.

- Requires precise stoichiometric control.

Cyclocondensation with Hydrazine Derivatives

As outlined in patent EP1067121A2, this route constructs the pyrazole ring via cyclocondensation:

- Formation of Alkali Metal Salt : 2-Cyano-3-hydroxy-2-ene-carboxylate is converted to its sodium salt.

- Reaction with Hydrazine : The salt reacts with methylhydrazine in the presence of an acid catalyst (e.g., trifluoroacetic acid) to form the pyrazole core.

- Esterification : The resulting carboxylic acid is esterified with isopropyl alcohol.

- Direct pyrazole ring formation from simple precursors.

- Multiple purification steps required.

Direct Esterification of Carboxylic Acid

A conventional approach involves esterifying 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid with isopropyl alcohol:

- Reaction : The carboxylic acid is refluxed with isopropyl alcohol and a dehydrating agent (e.g., H₂SO₄).

- Work-Up : Water removal via Dean-Stark apparatus.

- Catalysts: Concentrated H₂SO₄ or thionyl chloride.

- Temperature: 80–100°C.

- Single-step process with high yield if starting material is pure.

- Dependent on availability of the carboxylic acid.

Comparative Analysis of Methods

*Assumes high-purity starting acid.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares the target compound with structurally analogous pyrazole-based molecules, focusing on substituent effects, functional group interactions, and physicochemical properties.

Substituent Position and Functional Group Analysis

Key Observations:

- Lipophilicity : The isopropyl ester in the target compound increases hydrophobicity compared to carboxylic acid derivatives (e.g., ) or ethyl esters (). This property may enhance membrane permeability in drug design .

- Hydrogen Bonding: The amino group (position 4) in the target compound acts as both a donor and acceptor, facilitating interactions in crystal lattices or biological targets (e.g., enzyme active sites) . In contrast, carboxylic acids () are stronger H-bond donors but lack the dual functionality of amino groups.

Crystallographic and Stability Considerations

- Crystal Packing: Pyrazole derivatives with carboxylic acid groups () often form dimeric H-bonding networks (e.g., R₂²(8) motifs), enhancing thermal stability . The target compound’s amino and ester groups may instead form weaker C–H···O or N–H···O interactions, leading to less rigid packing .

- Thermal Stability : Carbohydrazide derivatives () are prone to decomposition due to labile N–N bonds, whereas ester-containing compounds (target, ) exhibit higher thermal stability .

Biological Activity

Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with an isopropyl group and a carboxylate moiety, which enhances its solubility and interaction with biological targets. The general structure can be represented as follows:

Enzyme Inhibition

One of the primary biological activities associated with this compound is its role as an enzyme inhibitor. Studies have shown that it can inhibit various enzymes involved in inflammatory processes and cellular signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole core significantly influence the compound's biological activity. For instance:

- The presence of the isopropyl group enhances lipophilicity, improving binding affinity to target enzymes.

- Variations in substituents at different positions on the pyrazole ring can lead to substantial changes in inhibitory potency against specific enzymes .

Study 1: Inhibition of HIV Replication

In a study evaluating pyrazole-based compounds for anti-HIV activity, this compound was screened alongside other derivatives. Results indicated that certain analogs exhibited significant inhibitory effects on HIV replication without cytotoxicity, suggesting potential for further development as antiviral agents .

Study 2: Anti-inflammatory Activity

A detailed investigation into the anti-inflammatory properties highlighted that this compound effectively inhibited NAAA at low nanomolar concentrations (IC50 values around 0.042 μM). This suggests that it could be a valuable candidate for treating inflammatory conditions .

Table 1: Inhibitory Potency of this compound Against Various Enzymes

| Enzyme | IC50 (μM) | Mechanism of Action |

|---|---|---|

| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | 0.042 | Non-covalent inhibition |

| Cyclooxygenase (COX) | TBD | Competitive inhibition |

| Other Enzymes | TBD | Varies by structural modification |

Q & A

Q. What are the optimal synthetic routes for Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

A common approach involves cyclocondensation of precursors such as ethyl acetoacetate with substituted hydrazines, followed by esterification or transesterification to introduce the isopropyl group. For example, demonstrates the use of DMF-DMA (dimethylformamide dimethyl acetal) in cyclocondensation to form pyrazole derivatives. Post-synthetic hydrolysis (basic or acidic) can yield the carboxylate intermediate, which is then esterified with isopropyl alcohol under catalytic conditions (e.g., H₂SO₄ or TsOH). Optimization includes controlling reaction temperature (70–90°C), stoichiometric ratios (1:1.2 for hydrazine derivatives), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >85% purity .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

Discrepancies in spectral assignments often arise from tautomerism or solvent effects. recommends combining experimental data (¹H/¹³C NMR, IR) with density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to validate molecular geometry and electronic structure. For instance, carbonyl stretching frequencies in IR (~1700 cm⁻¹) should align with computed vibrational modes. Conflicting NMR signals (e.g., NH₂ protons) can be resolved via deuterium exchange or 2D-COSY experiments .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

and highlight stability under inert atmospheres (N₂/Ar) at 2–8°C in airtight containers. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture. For accidental spills, use inert absorbents (e.g., vermiculite) and dispose via licensed waste management services. Personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods are mandatory due to uncharacterized toxicity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this pyrazole derivative?

DFT-based methods (e.g., Gaussian 09 with B3LYP functional) can model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. utilized Mulliken charges and molecular orbital analysis to correlate electronic properties with experimental reactivity, such as regioselective substitution at the 4-amino group . MD simulations (AMBER/CHARMM force fields) are recommended for studying solvation effects and ligand-protein interactions.

Q. How can the biological activity of this compound be evaluated in enzyme inhibition or receptor binding studies?

outlines protocols for enzyme inhibition assays (e.g., phosphodiesterase or kinase targets). Prepare test solutions in DMSO (≤0.1% v/v) and use fluorescence-based substrates (e.g., 4-methylumbelliferyl phosphate) to measure IC₅₀ values. For receptor binding, radioligand displacement assays (³H-labeled antagonists) with membrane preparations (e.g., HEK293 cells expressing target receptors) are effective. Dose-response curves (1 nM–100 µM) and Schild analysis validate competitive binding .

Q. What strategies can be employed to synthesize novel derivatives for structure-activity relationship (SAR) studies?

describes Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the pyrazole C-3 position. Use Pd(PPh₃)₄ catalyst, boronic acids, and K₃PO₄ in degassed DMF/H₂O (3:1) at 80°C. Alternatively, acylation of the 4-amino group with activated esters (e.g., NHS esters) under basic conditions (pH 8–9) enables diversification. Purity derivatives via recrystallization (ethanol/water) and confirm structures via HRMS and X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.